Product packaging for Dimethyl (Boc-amino)malonate(Cat. No.:CAS No. 61172-70-1)

Dimethyl (Boc-amino)malonate

Cat. No.: B1587626
CAS No.: 61172-70-1
M. Wt: 247.24 g/mol
InChI Key: UIQVFHUDWIETEY-UHFFFAOYSA-N
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Description

Significance as a Versatile Precursor in Organic Synthesis

Dimethyl (Boc-amino)malonate serves as a crucial building block in the synthesis of a wide array of complex organic molecules. The presence of the Boc protecting group enhances its stability and controls its reactivity, allowing for selective chemical transformations. chemimpex.com This characteristic is particularly advantageous in multi-step synthetic sequences where precise control over reactive sites is paramount.

The malonate portion of the molecule provides a reactive methylene (B1212753) group, which can be readily deprotonated to form a nucleophile. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylations and Michael additions. Furthermore, the ester groups can be hydrolyzed and subsequently decarboxylated, providing a route to α-amino acids and their derivatives.

A notable application of this compound is in the synthesis of arylglycines. For instance, the related diethyl N-Boc-iminomalonate, which can be prepared on a large scale, acts as a stable and highly reactive electrophilic glycine (B1666218) equivalent. organic-chemistry.org It reacts with organomagnesium compounds to yield substituted aryl N-Boc-aminomalonates, which can then be hydrolyzed to produce arylglycines. organic-chemistry.org This methodology highlights the versatility of Boc-protected aminomalonates in constructing complex amino acid structures.

Contextual Role in Pharmaceutical and Agrochemical Research

The utility of this compound extends significantly into the realms of pharmaceutical and agrochemical research, where it functions as a key intermediate in the synthesis of biologically active compounds. chemimpex.com Its structural features allow for the efficient introduction of the amino acid framework into larger, more complex molecules, a common requirement in the design of new drugs and crop protection agents.

In pharmaceutical development, this compound is instrumental in creating diverse chemical libraries for high-throughput screening, a critical process in the discovery of new drug candidates. chemimpex.com The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships, aiding in the optimization of lead compounds.

Similarly, in the agrochemical sector, derivatives of this compound are incorporated into novel pesticides and herbicides. chemimpex.com The synthesis of complex heterocyclic structures, which often form the core of modern agrochemicals, can be facilitated by the use of this versatile precursor. For example, it has been used in the synthesis of heterocyclic analogs of α-aminoadipic acid, which are of interest for their potential biological activities. researchgate.net

Fundamental Contributions to Amino Acid and Malonate Chemistry

This compound and its diethyl counterpart have made significant contributions to the fundamental understanding and application of both amino acid and malonate chemistry. The presence of the Boc-protected amino group on the central carbon of the malonate structure creates a unique chemical environment that has been exploited in various synthetic strategies.

From the perspective of amino acid chemistry, this compound provides a stable and versatile platform for the synthesis of a wide range of natural and unnatural amino acids. organic-chemistry.org The Boc group is stable under many reaction conditions but can be removed under relatively mild acidic conditions, allowing for the selective deprotection of the amino group when required. organic-chemistry.org This orthogonality is a cornerstone of modern peptide synthesis and the synthesis of complex amino acid-containing molecules.

In the context of malonate chemistry, the introduction of the Boc-amino substituent influences the acidity of the α-hydrogens, making them more readily removable under basic conditions compared to standard dialkyl malonates. This enhanced acidity facilitates a variety of reactions, including alkylations, acylations, and condensations. The dual functionality of the molecule, combining the reactivity of a malonate with the protected functionality of an amino acid, has expanded the synthetic chemist's toolbox for creating intricate molecular architectures.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₇NO₆ chemscene.com
Molecular Weight 247.25 g/mol chemscene.com
CAS Number 61172-70-1 chemscene.com
Density 1.148 g/mL at 20°C finetechnology-ind.com
Flash Point 125°C finetechnology-ind.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO6 B1587626 Dimethyl (Boc-amino)malonate CAS No. 61172-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQVFHUDWIETEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399768
Record name Dimethyl (Boc-amino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61172-70-1
Record name Dimethyl (Boc-amino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl Boc Amino Malonate and Its Derivatives

Established Synthetic Approaches to Boc-Protected Amino Malonates

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of an amino malonate is a common and crucial step. This can be accomplished through adaptations of traditional methods or by direct protection strategies.

Amidomalonate Synthesis Adaptations for α-Amino Acids

The amidomalonate synthesis is a well-established method for preparing α-amino acids. chemistry.coachlibretexts.orglibretexts.org It traditionally involves the alkylation of a diethyl acetamidomalonate followed by hydrolysis and decarboxylation. chemistry.coachlibretexts.org For the synthesis of Boc-protected amino malonates, this method can be adapted. Instead of starting with an N-acetylated malonate, a Boc-protected aminomalonate can be used as the substrate for alkylation.

The general mechanism involves the deprotonation of the α-carbon of the Boc-aminomalonate by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. libretexts.org The resulting product is an α-alkylated, N-Boc-protected aminomalonate. This approach allows for the introduction of a wide variety of side chains (R-groups) onto the α-carbon, leading to a diverse range of α-amino acid precursors.

Direct Boc-Protection Strategies Utilizing Di-tert-butyl Dicarbonate

A more direct route to Dimethyl (Boc-amino)malonate involves the direct protection of the amino group of dimethyl aminomalonate. organic-chemistry.org The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc-anhydride ((Boc)₂O). organic-chemistry.org This reaction is typically carried out under basic conditions, either aqueous or anhydrous, to facilitate the nucleophilic attack of the amino group on the Boc-anhydride. organic-chemistry.org

The reaction is generally efficient and chemoselective for the amino group. organic-chemistry.org Various bases can be employed, and the reaction conditions can often be mild, proceeding at room temperature. organic-chemistry.org One of the key advantages of this method is its directness and the commercial availability of both the starting aminomalonate and the Boc-anhydride. organic-chemistry.orglookchem.com

Table 1: Comparison of Synthetic Approaches to Boc-Protected Amino Malonates

FeatureAmidomalonate Synthesis AdaptationDirect Boc-Protection
Starting Material Boc-protected aminomalonateDimethyl aminomalonate
Key Reagent Alkyl halide, BaseDi-tert-butyl dicarbonate, Base
Primary Transformation α-AlkylationN-Protection
Key Advantage Versatility in side-chain introductionDirect and efficient
Primary Product α-Alkylated Boc-amino malonatesThis compound

Synthesis via Electrophilic Glycine (B1666218) Equivalents

An alternative and powerful strategy for the synthesis of substituted amino malonates involves the use of electrophilic glycine equivalents. This approach reverses the traditional polarity of the glycine α-carbon, making it an electrophilic center that can react with nucleophiles.

Preparation of N-Boc-iminomalonates

A key intermediate in this strategy is the N-Boc-iminomalonate. Diethyl N-Boc-iminomalonate, for instance, can be prepared on a multi-gram scale and is a stable, yet highly reactive, electrophilic glycine equivalent. organic-chemistry.orgthieme-connect.comresearchgate.net One common method for its preparation is the aza-Wittig reaction between N-Boc-triphenyliminophosphorane and diethyl mesoxalate. thieme-connect.com The resulting iminomalonate is a versatile intermediate for further transformations.

Reaction with Organometallic Reagents for Substituted Amino Malonates

Once formed, the N-Boc-iminomalonate can react with a variety of organometallic reagents, such as Grignard reagents (organomagnesium compounds). organic-chemistry.orgthieme-connect.comresearchgate.net The nucleophilic carbon of the organometallic reagent attacks the electrophilic imine carbon, leading to the formation of a substituted N-Boc-aminomalonate. organic-chemistry.orgthieme-connect.com This reaction is often rapid and selective, even at low temperatures. thieme-connect.com

This method is particularly useful for the synthesis of arylglycines and other unnatural amino acids with diverse side chains. organic-chemistry.orgthieme-connect.comresearchgate.net The subsequent hydrolysis of the ester groups and removal of the Boc protecting group can then yield the desired α-amino acid. organic-chemistry.org The mild conditions for the removal of the Boc group are a significant advantage of this route. organic-chemistry.org

Table 2: Synthesis of Substituted Amino Malonates via Electrophilic Glycine Equivalents

StepDescriptionKey Reagents/Intermediates
1 Preparation of N-Boc-iminomalonateN-Boc-triphenyliminophosphorane, Diethyl mesoxalate
2 Reaction with Organometallic ReagentN-Boc-iminomalonate, Grignard Reagent (e.g., Arylmagnesium halide)
3 ProductSubstituted N-Boc-aminomalonate

Asymmetric and Stereoselective Synthesis Routes

The synthesis of enantiomerically pure α-amino acids is of paramount importance, as the biological activity of these molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric and stereoselective routes to substituted Boc-aminomalonates is a significant area of research.

Several strategies have been developed to achieve this. One approach involves the use of chiral catalysts in the reactions described above. For example, nickel-catalyzed enantioconvergent cross-couplings of racemic α-haloglycine derivatives with organozinc reagents have been shown to produce protected α-amino acids in good yield and high enantiomeric excess (ee). nih.govcaltech.edu

Another strategy is the asymmetric decarboxylative protonation of substituted aminomalonates. acs.org This method utilizes chiral bases, such as thiourea (B124793) derivatives of cinchona alkaloids, to promote the enantioselective protonation of an enolate intermediate generated from an aminomalonate hemiester. acs.org This approach can provide access to both enantiomers of the desired amino acid derivative with high selectivity. acs.org

Furthermore, photoredox-mediated C–O bond activation has emerged as a novel method for the asymmetric synthesis of unnatural α-amino acids. rsc.org This technique can utilize a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, allowing for the formation of a variety of functionalized unnatural α-amino acids. rsc.org These advanced catalytic methods represent the cutting edge of amino acid synthesis, offering efficient and highly selective pathways to valuable chiral building blocks.

Synthesis of Functionalized Malonate Derivatives

The functionalization of the malonate backbone opens up a vast chemical space for the synthesis of novel compounds with tailored properties. Halogenation and alkylation are two key strategies for introducing new functionalities that can serve as handles for further chemical transformations.

Halogenated malonates are valuable synthetic building blocks, particularly in the synthesis of pharmaceuticals and agrochemicals. rsc.org

2-Fluoromalonates: The introduction of a fluorine atom can significantly alter the physical, chemical, and biological properties of a molecule. rsc.org Diethyl 2-fluoromalonate and its dimethyl analog are particularly useful intermediates. worktribe.comacsgcipr.org Several methods exist for their synthesis:

Direct Fluorination: Selective direct fluorination (SDF) using elemental fluorine (F₂) gas is a highly efficient and environmentally favorable method. rsc.orgrsc.org The reaction is often catalyzed by copper nitrate (B79036), which improves selectivity for monofluorination over difluorination. worktribe.comrsc.org This process has been optimized for laboratory scale (40-50 g) and demonstrates excellent green metrics, with a low process mass intensity (PMI). rsc.orgrsc.org

Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ are effective for the fluorination of malonate enolates. worktribe.com These reagents are stable, commercially available solids, making them convenient for laboratory use. worktribe.com

Halogen Exchange (Halex): This method involves the reaction of a 2-chloromalonate with a fluoride (B91410) source, such as triethylamine (B128534) tris-hydrofluoride, to replace the chlorine atom with fluorine. worktribe.comrsc.org

2-Chloromalonates: Dimethyl 2-chloromalonate is an important, though not commercially available in high purity, reagent. researchgate.net The most common synthetic route is the chlorination of dimethyl malonate with sulfuryl chloride (SO₂Cl₂), a process that has been successfully scaled up to the pilot plant level. researchgate.net An alternative laboratory-scale method involves direct chlorination using iodosylbenzene and hydrochloric acid, which also provides high yields. thieme-connect.com

Table 5: Synthesis of Halogenated Malonates
ProductMethodReagentsKey FeaturesReference
2-FluoromalonatesDirect FluorinationFluorine gas (F₂), Copper nitrate (catalyst)High yield, good purity, favorable green metrics. rsc.orgrsc.org rsc.orgrsc.org
2-FluoromalonatesElectrophilic FluorinationSelectfluor™, NFSIUses stable, solid, commercially available reagents. worktribe.com worktribe.com
2-FluoromalonatesHalogen ExchangeDiethyl chloromalonate, Et₃N·3HFEfficient process for replacing chlorine with fluorine. worktribe.comrsc.org worktribe.com
2-ChloromalonatesChlorinationDimethyl malonate, Sulfuryl chloride (SO₂Cl₂)Scalable process for manufacturing. researchgate.net researchgate.net
2-ChloromalonatesDirect ChlorinationMalonate esters, Iodosylbenzene, HClHigh yields on a laboratory scale. thieme-connect.com thieme-connect.com

N-methylated amino acids are important components of many biologically active peptides and are of increasing interest to the pharmaceutical industry due to their ability to improve pharmacokinetic properties. nih.gov A convenient synthetic route to N-methylated lysine (B10760008) derivatives utilizes malonate precursors. researchgate.netnih.gov

This strategy is based on the alkylation of a malonate derivative with 1,4-dibromobutane. This reaction constructs the carbon backbone of the lysine analog. The resulting intermediate, a 2-amino-6-bromohexanoic acid derivative, serves as a versatile platform for introducing the desired methylation pattern at the ε-amino group. researchgate.netnih.gov For example, reductive amination can be used to introduce dimethyl groups, while quaternization can yield the trimethylated lysine derivative. researchgate.net

This malonate-based approach allows for the convenient preparation of Fmoc-protected N(ε)-methyl-L-lysine derivatives, which are suitable building blocks for solid-phase peptide synthesis. researchgate.netnih.gov The methodology represents a significant improvement for the synthesis of these valuable compounds, which are crucial for studying the biological roles of protein methylation, such as in histone tails. researchgate.netnih.gov

Table 6: Synthesis of N-Methylated Lysine Derivatives
Starting MaterialsKey IntermediateFinal ProductsSignificanceReference
Malonate derivative, 1,4-DibromobutaneL-2-amino-6-bromohexanoic acid derivativesN(α)-Fmoc-N(ε)-methyl-L-lysine, N(α)-Fmoc-N(ε)-dimethyl-L-lysineProvides versatile building blocks for solid-phase synthesis of methylated peptides. researchgate.netnih.gov researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations of Dimethyl Boc Amino Malonate

Nucleophilic and Electrophilic Reactivity of the Malonate Moiety

The malonate unit in Dimethyl (Boc-amino)malonate is the primary center of its reactivity, participating in a variety of transformations that are fundamental to constructing complex molecular architectures. The electron-withdrawing nature of the two ester groups increases the acidity of the alpha-hydrogen, facilitating the formation of a stabilized enolate. This enolate is a potent nucleophile, while the parent molecule can also act as an electrophile under certain conditions.

Michael Addition Reactions of Malonate Derivatives

The enolate derived from this compound and similar malonic esters readily participates in Michael addition reactions, a conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for carbon-carbon bond formation.

For instance, the addition of dimethyl malonate to β-nitrostyrene can be efficiently catalyzed by organocatalysts like squaramides. mdpi.comencyclopedia.pub Under optimal conditions, using a low catalyst loading in a suitable solvent like tetrahydrofuran (B95107) (THF), the corresponding adduct can be obtained in excellent yield and high enantioselectivity. mdpi.comencyclopedia.pub The resulting nitro derivative can then be further transformed into valuable compounds such as (R)-Baclofen hydrochloride. mdpi.comencyclopedia.pub Similarly, base-catalyzed Michael-type additions of sodium diethyl malonate to N-Boc-α-amidoalkyl-p-tolyl sulfones in THF lead to the formation of precursors for β3-amino acids in high yields. organic-chemistry.org

The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity in these additions. Chiral metal complexes, such as those based on nickel(II), have also been employed to catalyze the enantioselective Michael addition of malonates to nitroalkenes. mdpi.com

Table 1: Examples of Michael Addition Reactions with Malonate Derivatives

DonorAcceptorCatalyst/BaseSolventProduct TypeYieldEnantiomeric Excess (ee)Reference
Dimethyl malonateβ-NitrostyreneSquaramide organocatalystTHFAdduct for (R)-BaclofenExcellentHigh mdpi.comencyclopedia.pub
Diethyl malonateAcrylonitrileL-ProlinePyridine (B92270)Diethyl 2-(2-cyanoethyl)malonate74%79%
Sodium diethyl malonateN-Boc-α-amidoalkyl-p-tolyl sulfones-THFβ3-amino acid precursorHigh- organic-chemistry.org
Diethyl malonateAlkyl-substituted nitroalkeneThiourea (B124793) (R,R)-13Solvent-freeNitro ester73%88% encyclopedia.pub

This table is for illustrative purposes and specific yields and ee values can vary based on precise reaction conditions.

Alkylation and Acylation Reactions

The nucleophilic enolate of this compound is readily alkylated by reacting with alkyl halides. orgsyn.org This reaction is a cornerstone of malonic ester synthesis, allowing for the introduction of a wide range of alkyl substituents at the α-position. The process typically involves deprotonation with a suitable base, such as sodium ethoxide, to generate the enolate, which then undergoes nucleophilic substitution with an alkyl halide. Subsequent hydrolysis and decarboxylation of the resulting substituted malonate can yield α-amino acids.

A study demonstrated the alkylation of dimethyl N-Boc-aminomalonate with sodium methoxide (B1231860) and methyl iodide, followed by enzymatic desymmetrization to produce a chiral intermediate. doi.org This intermediate was then used in the synthesis of (R)-2-methylcysteines. doi.org Similarly, the diastereoselective alkylation of an α-monosubstituted malonate-imidazolidinone has been used as a key step in the synthesis of quaternized α-amino acids. researchgate.net

Acylation of the malonate enolate can be achieved using acyl halides or anhydrides, leading to the formation of β-keto esters. These reactions further expand the synthetic utility of this compound, providing access to a different class of functionalized building blocks.

Influence of the Boc Protecting Group on Chemical Reactivity and Stability

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in modulating the reactivity and stability of this compound. chemimpex.comresearchgate.net Its presence is essential for preventing unwanted side reactions at the amino group, such as oxidation, during synthetic manipulations of the malonate moiety.

The Boc group is known for its stability towards a wide range of nucleophiles and basic conditions, which allows for selective reactions at the malonate center. organic-chemistry.orgresearchgate.net This stability is a key feature in multi-step syntheses, enabling an orthogonal protection strategy where other protecting groups, like the base-labile Fmoc group, can be selectively removed. organic-chemistry.org

However, the steric bulk of the Boc group can influence the rate of nucleophilic attack on the malonate, potentially slowing it down compared to unsubstituted diethyl malonate. Conversely, the electron-withdrawing nature of the Boc-amino substituent lowers the pKa of the α-hydrogens compared to diethyl malonate, which has a pKa of approximately 16.3. This enhanced acidity facilitates deprotonation and the formation of the reactive enolate under milder basic conditions.

The removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or strong aqueous acids like 6 M HCl, which cleave the carbamate (B1207046) to release the free amine. organic-chemistry.org This deprotection step is often a critical final step in the synthesis of amino acids and peptides. The selective hydrolysis of the ester groups in the presence of the Boc group has also been demonstrated, highlighting the tunability of deprotection strategies. amelica.org

Stereochemical Outcomes and Diastereoselective Control in Transformations

Controlling the stereochemistry of reactions involving this compound is of paramount importance, particularly in the synthesis of chiral amino acids and other biologically active molecules. The generation of new stereocenters during alkylation, Michael additions, and other transformations requires careful selection of chiral auxiliaries, catalysts, or reaction conditions to achieve high levels of diastereoselectivity and enantioselectivity.

Factors Governing Enantioselectivity in Catalytic Reactions

The enantioselectivity of catalytic reactions involving malonate nucleophiles is governed by the chiral environment created by the catalyst. In organocatalyzed Michael additions, for example, chiral squaramides or thioureas derived from cinchona alkaloids can effectively control the facial selectivity of the nucleophilic attack on the Michael acceptor. mdpi.comnih.gov These catalysts often operate through a network of hydrogen bonds that organize the transition state, favoring the formation of one enantiomer over the other. nih.gov

Table 2: Enantioselectivity in Catalytic Reactions of Malonates

Reaction TypeCatalyst/LigandSubstratesEnantiomeric Excess (ee)Reference
Michael AdditionSquaramide organocatalystDimethyl malonate, β-NitrostyreneHigh mdpi.comencyclopedia.pub
Mannich ReactionCinchona alkaloid-derived thioureaDimethyl malonate, N-Boc imines88-99% nih.govrsc.org
Asymmetric AlkylationPalladium complex with chiral ligandSodium dimethyl malonate, branched carbonates>95% acs.org
CyclopropanationRh(II) carboxylate with chiral ligandDimethyl malonate, Styreneup to 96% researchgate.net

This table provides examples and the reported ee values are often for optimized systems.

Configurational Stability of Anionic Intermediates and Electrophilic Substitution

The configurational stability of the anionic intermediate (enolate) formed upon deprotonation of a substituted malonate is a critical factor in determining the stereochemical outcome of subsequent electrophilic substitution. For α-chiral acyclic nitrile carbanions, which are analogous to malonate enolates in some respects, they have been considered configurationally labile. msk-chem.com However, studies have shown that these intermediates can be trapped in situ with high retention of configuration under specific conditions, such as at very low temperatures. msk-chem.com

Research on the deprotonation and substitution of α-amino- and α-oxynitriles has revealed that dipole-stabilizing substituents can significantly affect the configurational stability and reactivity of the corresponding carbanions. msk-chem.com These substituents can also influence the steric course of the electrophilic substitution, leading to either retention or inversion of configuration. msk-chem.com For example, the reaction of an α-aminonitrile bearing a dimethylaminocarbonyl group with an electrophile proceeded with high retention of configuration, while one with a methoxycarbonyl group favored inversion. msk-chem.com This suggests that the nature of the substituents on the nitrogen and the malonate itself can have a profound impact on the stereochemical course of reactions involving the anionic intermediates of this compound derivatives.

Decarboxylation and Related Fragmentation Pathways

The decarboxylation of this compound and its derivatives is a fundamental transformation, often employed in organic synthesis following alkylation reactions to produce α-amino acids and their derivatives. The process involves the removal of one or both carboxyl groups and can proceed through several distinct mechanistic pathways, largely dictated by the reaction conditions. These pathways include classical hydrolysis followed by thermal decarboxylation, acid-catalyzed fragmentation of the Boc-group, and modern catalytic methods such as photoredox and microwave-assisted reactions.

A primary and well-established route for the decarboxylation of malonic esters involves a two-step sequence: saponification of the ester groups to the corresponding malonic acid, followed by heating to induce the loss of carbon dioxide. scirp.org The presence of the Boc (tert-butyloxycarbonyl) protecting group adds another layer of chemical reactivity; it is notably labile under strong acidic conditions. wikipedia.org This lability can lead to fragmentation pathways where the Boc group is cleaved concurrently with or prior to the decarboxylation of the malonate moiety.

Under acidic conditions, the mechanism for Boc group removal typically involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This generates a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the free amine. wikipedia.orgcommonorganicchemistry.com When this compound is subjected to strong aqueous acid and heat, a cascade of hydrolysis and decarboxylation reactions can occur, ultimately leading to the corresponding amino acid. organic-chemistry.org

More contemporary methods have been developed to achieve decarboxylation under milder or more efficient conditions. These include thermal and microwave-assisted methods, which can significantly accelerate the reaction, and photoredox catalysis, which offers a pathway for the direct double decarboxylation of malonic acid derivatives. scirp.orgnih.govresearchgate.net

Research Findings

Detailed studies have elucidated the conditions and mechanisms governing these transformations.

Hydrolysis and Thermal Decarboxylation: The traditional method for decarboxylating malonate esters first requires hydrolysis of the ester functionalities. For instance, dialkyl malonates can be saponified using potassium hydroxide (B78521) in an ethanol-water mixture under reflux to form the dicarboxylic acid. scirp.org Subsequent heating, often in a high-boiling solvent, promotes decarboxylation. However, when certain substituted malonates, such as dialkyl phenylmalonates, are subjected to hydrolysis conditions with reagents like t-BuNH₂/LiBr/alcohol/H₂O, spontaneous decarboxylation occurs to yield the final acetic acid derivative. amelica.org This suggests that for some substrates, the intermediate malonic acid is highly unstable. In contrast, other dialkyl malonates under the same conditions yield only the stable half-esters without decarboxylation. amelica.org

Acid-Catalyzed Pathways: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid are commonly used to deprotect the Boc group. wikipedia.org The process fragments the protecting group into carbon dioxide and a tert-butyl cation, which can be scavenged to prevent side reactions. wikipedia.org In the context of N-Boc-aminomalonates, refluxing in 6 M aqueous hydrochloric acid has been shown to effect hydrolysis of the esters and subsequent decarboxylation to afford β³-amino acid hydrochlorides in high yields. organic-chemistry.orgorganic-chemistry.org This one-pot approach combines Boc-deprotection, ester hydrolysis, and decarboxylation.

Microwave-Assisted Decarboxylation: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the decarboxylation of malonic acid derivatives. scirp.orgresearchgate.nettandfonline.com Research has demonstrated that these reactions can often be performed under solvent-free and catalyst-free conditions, offering a green and efficient alternative to conventional heating. scirp.orgresearchgate.netoalib.com For example, various disubstituted malonic acids undergo complete decarboxylation in 3-10 minutes at 180-190°C under microwave irradiation. scirp.orgresearchgate.net This method is significantly faster than traditional thermal methods that can require hours of heating in high-boiling solvents like xylene, quinoline, or dioxane. scirp.orgresearchgate.net

Table 1: Microwave-Assisted Decarboxylation of Malonic Acid Derivatives This table presents data for various malonic acid derivatives to illustrate the general conditions and efficacy of the microwave-assisted method.

Starting Material (Malonic Acid Derivative)ConditionsTime (min)Yield (%)Reference
2,2-Dipropylmalonic acidMicrowave, 200W, 180-190°C, solvent-free1098 scirp.orgresearchgate.net
2-Ethyl-2-propylmalonic acidMicrowave, 200W, 180-190°C, solvent-free1098 scirp.orgresearchgate.net
2-Benzyl-2-propylmalonic acidMicrowave, 200W, 180-190°C, solvent-free596 scirp.orgresearchgate.net
2-Allyl-2-propylmalonic acidMicrowave, 200W, 180-190°C, solvent-free397 scirp.orgresearchgate.net

Photoredox-Catalyzed Hydrodecarboxylation: A modern approach involves the use of organic photoredox catalysis for the direct hydrodecarboxylation of carboxylic acids. nih.govresearchgate.netorganic-chemistry.org This method has been successfully applied to the double decarboxylation of malonic acid derivatives, effectively converting a dimethyl malonate unit into a methylene (B1212753) synthon. nih.govresearchgate.netacs.org The catalytic system typically consists of a Fukuzumi acridinium (B8443388) photooxidant, a redox-active cocatalyst like phenyldisulfide, and a base. nih.govorganic-chemistry.org The proposed mechanism involves a single electron transfer (SET) from the carboxylate to the excited photocatalyst, forming an acyloxyl radical that rapidly expels CO₂ to generate a carbon-centered radical. nih.gov This radical then abstracts a hydrogen atom to furnish the final product. This technique is notable for its mild conditions and tolerance of various functional groups. nih.govresearchgate.net

Table 2: Photoredox-Catalyzed Double Decarboxylation of Malonic Acids

Starting MaterialCatalyst SystemSolventTime (h)Yield (%)Reference
Benzylmalonic acidMes-Acr-Ph (photocatalyst), PhSSPh, DIPEATFE1281 nih.gov
(4-Methoxyphenyl)malonic acidMes-Acr-Ph (photocatalyst), PhSSPh, DIPEATFE1285 nih.gov
Cyclohexylmalonic acidMes-Acr-Ph (photocatalyst), PhSSPh, DIPEATFE2465 nih.gov

Fragmentation in Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) studies on N-Boc protected compounds reveal characteristic fragmentation patterns. The MS/MS spectra of sodium adducts of N-Boc derivatives typically show abundant ions corresponding to the loss of isobutylene (B52900) ([M+Na-C₄H₈]⁺) and subsequent loss of CO₂ ([M+Na-Boc+H]⁺). nih.gov This gas-phase fragmentation mirrors the solution-phase acid-catalyzed deprotection mechanism, highlighting the intrinsic lability of the Boc group. commonorganicchemistry.comnih.gov

Applications of Dimethyl Boc Amino Malonate As a Synthetic Building Block

Synthesis of Non-Proteinogenic and Unnatural Amino Acids

The intrinsic value of dimethyl (Boc-amino)malonate is particularly evident in its utility for creating amino acids not found in the standard genetic code. These non-proteinogenic and unnatural amino acids are crucial for developing novel therapeutics and probes for biological systems.

Arylglycine Derivatives

Arylglycines are a class of non-proteinogenic amino acids that are components of many biologically active compounds. A notable application of a related compound, diethyl N-Boc-iminomalonate, which serves as a highly reactive electrophilic glycine (B1666218) equivalent, is in the synthesis of arylglycine derivatives. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method involves the reaction of the iminomalonate with organomagnesium reagents, leading to the formation of substituted aryl N-Boc-aminomalonates. organic-chemistry.orgresearchgate.netorganic-chemistry.org Subsequent hydrolysis yields the desired arylglycines. organic-chemistry.orgresearchgate.netorganic-chemistry.org This approach is advantageous due to the stability and high reactivity of the iminomalonate, the ready availability of starting materials, and the mild conditions required for deprotection. organic-chemistry.org

A similar strategy has been employed using rhodium-catalyzed additions of arylboronic acids to chiral N-tert-butanesulfinyl imino esters, providing an asymmetric route to arylglycine derivatives with high yields and diastereoselectivities. organic-chemistry.orgacs.org

Table 1: Synthesis of Arylglycine Derivatives

Starting Material Reagent Product Key Features
Diethyl N-Boc-iminomalonate Organomagnesium Reagents Aryl N-Boc-aminomalonates Stable electrophilic glycine equivalent, mild reaction conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org

β-Amino Acid Scaffolds and their Enantiomerically Enriched Forms

β-Amino acids are crucial structural motifs in various biologically active molecules and are known to form stable secondary structures in peptides. This compound and its diethyl counterpart are valuable precursors for the synthesis of β-amino acid scaffolds. One common strategy involves the Mannich reaction, where malonates react with imines. For instance, the direct asymmetric Mannich reaction of malonates with N-Boc protected aryl and alkyl imines can be catalyzed by bifunctional cinchona alkaloids, leading to enantioselective synthesis of β-amino acids. nih.gov This method is noted for its mild, air- and moisture-tolerant conditions. nih.gov

Another approach involves the Michael-type addition of sodium diethyl malonate to N-Boc-α-amidoalkyl-p-tolyl sulfones. organic-chemistry.org Subsequent hydrolysis of the resulting adducts provides β³-amino acid hydrochlorides in high yields. organic-chemistry.org Furthermore, lipase-catalyzed enantioselective hydrolysis of racemic ethyl esters of β-aryl-β-amino acids has been developed to obtain enantiomerically pure forms. researchgate.net

Table 2: Synthesis of β-Amino Acid Scaffolds

Method Key Reagents Product Type Noteworthy Aspects
Asymmetric Mannich Reaction Dimethyl malonate, N-Boc imines, Cinchona alkaloid catalyst Enantiomerically enriched β-amino acids Cooperative hydrogen-bonding catalysis, mild conditions. nih.gov
Michael Addition Sodium diethyl malonate, N-Boc-α-amidoalkyl-p-tolyl sulfones β³-amino acid hydrochlorides High yields and purity. organic-chemistry.org

α,α-Disubstituted and Tetrafunctionalized Amino Acid Analogs

The synthesis of α,α-disubstituted amino acids is of great interest as their incorporation into peptides can induce specific conformational constraints. Diethyl malonate serves as a synthetic equivalent of α,α-dianionic acetic acid, allowing for the introduction of two electrophiles. rsc.org A related concept utilizes diethyl mesoxalate (DEMO), a highly electrophilic compound, as a synthetic equivalent of α,α-dicationic acetic acid. rsc.org Reaction of DEMO with an acid amide in the presence of acetic anhydride (B1165640) generates an N-acylimine in situ, which can then react with a second nucleophile to form α,α-disubstituted malonates. rsc.org Subsequent hydrolysis and decarboxylation yield the desired α,α-disubstituted amino acid derivatives. rsc.org This method allows for the facile introduction of two different substituents at the α-position. rsc.org

Construction of Peptide Mimetics and Conformationally Constrained Peptides

The unique structural features of peptides containing unnatural amino acids derived from this compound have been exploited to create peptide mimetics and conformationally constrained peptides with enhanced biological properties.

Incorporation into Modified Peptide Libraries (e.g., Opioid Peptides)

The unnatural amino acid 2′,6′-dimethyl-l-tyrosine (Dmt) has been extensively used in the development of synthetic opioid ligands. researchgate.netnih.gov Opioid peptides featuring Dmt often exhibit increased potency and affinity for opioid receptors. nih.govpharm.or.jp The synthesis of Boc-Dmt can be achieved through various routes, including a microwave-assisted Negishi coupling, which provides an efficient pathway to this important building block. researchgate.netnih.gov The incorporation of Dmt into opioid peptide analogues, such as those based on endomorphin-1, has been shown to significantly enhance their affinity for the μ-opioid receptor. nih.gov

The synthesis of these modified peptides often involves standard solid-phase or solution-phase peptide synthesis techniques, where the Boc-protected unnatural amino acid is coupled to the growing peptide chain. pharm.or.jpnih.gov

Design of Specific Peptide Secondary Structures (e.g., β-turns, γ-turns)

The introduction of sterically constrained amino acids, such as α,α-disubstituted amino acids, can force peptides to adopt specific secondary structures like β-turns and γ-turns. Peptides composed of chiral α-ethylated α,α-disubstituted amino acids, for example, have been shown to prefer a fully extended C₅-conformation, while those with chiral α-methylated counterparts favor a 3₁₀-helical structure. jst.go.jp

Furthermore, peptide-based bisphosphine ligands designed to form β-turn secondary structures have been synthesized and evaluated in catalytic reactions. rsc.orgrsc.org These ligands often incorporate modified amino acids to fine-tune their reactivity and selectivity. rsc.org For instance, a library of such ligands was assessed for palladium-catalyzed reactions between cyclic allyl acetates and dimethyl malonate, demonstrating the influence of the peptide backbone's conformation on the catalytic outcome. rsc.orgrsc.org

Development of Complex Organic Structures and Heterocycles

This compound serves as a versatile precursor in the assembly of intricate molecular architectures, particularly heterocyclic compounds which are central to many areas of chemical and pharmaceutical science. Its unique structure, combining a protected amino group and two reactive ester functionalities on a single carbon atom, allows for a variety of synthetic transformations.

Synthesis of Heterocyclic Analogs of α-Aminoadipic Acid

A key application of the (Boc-amino)malonate scaffold is in the synthesis of non-natural amino acids, including heterocyclic analogs of α-aminoadipic acid. These analogs are of interest as they mimic biologically important molecules. A method has been developed for preparing such analogs based on the imidazo[2,1-b] Current time information in Bangalore, IN.thiazole ring system. researchgate.net

The synthesis starts with the free-radical bromination of ethyl 6-methylimidazo[2,1-b] Current time information in Bangalore, IN.thiazole-5-carboxylate using N-bromosuccinimide (NBS) to create the reactive building block, ethyl 6-bromomethylimidazo[2,1-b] Current time information in Bangalore, IN.thiazole-5-carboxylate. researchgate.net This intermediate can then be coupled with a nucleophile. In a procedure analogous to one using this compound, its diethyl counterpart, diethyl (Boc-amino)malonate, is used to yield the racemic product, 2-amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b] Current time information in Bangalore, IN.thiazol-6-yl]propanoic acid. researchgate.netresearchgate.net This reaction demonstrates the utility of (Boc-amino)malonate esters in constructing complex amino acid derivatives containing a heterocyclic core. evitachem.com

Table 1: Synthesis of a Heterocyclic α-Aminoadipic Acid Analog

Step Reactants Key Reagent Product Reference
1. Bromination Ethyl 6-methylimidazo[2,1-b] Current time information in Bangalore, IN.thiazole-5-carboxylate N-bromosuccinimide (NBS) Ethyl 6-bromomethylimidazo[2,1-b] Current time information in Bangalore, IN.thiazole-5-carboxylate researchgate.net

Fluorinated Pyrimidines and Quinolines from Fluoromalonates

The synthesis of fluorinated heterocycles like pyrimidines and quinolines is a significant area of research, as the inclusion of fluorine can dramatically alter a molecule's biological activity. researchgate.net Various synthetic strategies exist for creating these structures, including cyclization and cycloaddition reactions. researchgate.net For instance, the Friedländer synthesis is a classic method for producing quinolines, which can involve the condensation of an α-amino aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, such as dimethyl malonate. researchgate.net However, the direct use of this compound for the synthesis of fluorinated pyrimidines and quinolines from fluoromalonates is not extensively documented in recent literature. The synthesis of these fluorinated scaffolds often proceeds through other established routes, such as the reaction of anilines with trifluoromethyl ketones to yield fluoroquinolines or the use of 2,4-dichloro-6-methyl-5-nitropyrimidine (B14206) as a starting point for substituted pyrimidines. researchgate.netnih.gov

Role in Drug Discovery and Development

The structural features of this compound make it a valuable tool in the multifaceted process of drug discovery and development, from initial screening to the synthesis of complex pharmaceutical ingredients. chemimpex.com

Generation of Diverse Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, requiring large and diverse collections of chemical compounds to identify potential drug leads. nih.govacs.org Diethyl (Boc-amino)malonate, a closely related compound, is recognized for its effectiveness in generating these diverse chemical libraries. chemimpex.com The ability to easily modify the malonate structure allows for the creation of numerous derivatives, which is essential for HTS campaigns aimed at discovering novel enzyme inhibitors or other bioactive molecules. chemimpex.comnih.gov For example, HTS of a diverse chemical library was used to identify initial lead compounds for SARS-CoV PLpro inhibitors, which were then optimized through systematic modification. nih.gov The use of building blocks like Boc-protected amino malonates facilitates the rapid synthesis of a wide array of small molecules for such screening efforts. acs.orgacs.org

Synthesis of Key Bioactive Intermediates for Pharmaceuticals and Agrochemicals

This compound and its analogs are crucial intermediates in the synthesis of a wide range of biologically active compounds. chemimpex.com They serve as versatile building blocks for creating complex molecules intended for use as pharmaceuticals and agrochemicals. chemimpex.com The compound's structure, featuring a protected amine and reactive ester groups, allows for its incorporation into peptide-based molecules and other complex frameworks that are vital for drug development. acs.org

Development of Enzyme Inhibitors (e.g., Factor Xa, Cholinesterases)

The search for potent and selective enzyme inhibitors is a major focus of pharmaceutical research. The structural motifs present in this compound are relevant to the design of inhibitors for several important enzyme targets.

Factor Xa Inhibitors : Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant drugs. nih.govnih.gov The development of small molecule FXa inhibitors is an active area of research. nih.gov A patent for anticoagulant compounds describes the synthesis of a Factor Xa inhibitor, dimethyl 2-({6-[(tert-butoxycarbonyl)amino]pyridin-3-yl}methyl)-2-{l-[(4-methylphenyl)sulfonyl]-lH-imidazol-4-yl}malonate. google.com This compound, which features a Boc-amino group attached to a malonate derivative, was found to have an IC50 value in the range of 0.5 nM to 50 μM, indicating its potential as a therapeutically useful anticoagulant. google.com

Cholinesterase Inhibitors : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets for treating neurodegenerative diseases like Alzheimer's. nih.gov The carbamate (B1207046) group, a core feature of the Boc protecting group, is a known structural element in many cholinesterase inhibitors. acs.orgnih.govnih.gov Research has shown that amino acid analogs can serve as scaffolds for developing selective BChE inhibitors. nih.gov For example, studies on Fmoc-amino acids, which also contain a carbamate moiety, revealed that Fmoc-Tryptophan bearing a Boc group on its side chain was a promising candidate for developing more potent BChE inhibitors. nih.gov This highlights the importance of the Boc-carbamate structure in the design of molecules targeting cholinesterases.

Table 2: List of Compounds Mentioned

Compound Name
This compound
α-Aminoadipic acid
Ethyl 6-methylimidazo[2,1-b] Current time information in Bangalore, IN.thiazole-5-carboxylate
N-bromosuccinimide
Ethyl 6-bromomethylimidazo[2,1-b] Current time information in Bangalore, IN.thiazole-5-carboxylate
Diethyl (Boc-amino)malonate
2-Amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b] Current time information in Bangalore, IN.thiazol-6-yl]propanoic acid
Dimethyl malonate
2,4-dichloro-6-methyl-5-nitropyrimidine
Dimethyl 2-({6-[(tert-butoxycarbonyl)amino]pyridin-3-yl}methyl)-2-{l-[(4-methylphenyl)sulfonyl]-lH-imidazol-4-yl}malonate

Emerging Research Applications

Recent studies have highlighted the utility of this compound and its analogs in sophisticated synthetic challenges, pushing the boundaries of medicinal and materials chemistry.

Synthesis of Metal-Binding Amino Acid Building Blocks

The ability of amino acid residues to chelate metal ions is fundamental to the function of metalloproteins, which are vital for countless biological processes. The creation of non-proteinogenic, or unnatural, amino acids with metal-binding capabilities is a key area of research for developing novel catalysts, sensors, and therapeutic peptides.

One established strategy for creating these specialized amino acids involves the malonic ester synthesis pathway. This method utilizes an amido-functionalized malonic ester, such as this compound, as the core component. A notable application of this approach is in the synthesis of pyridylalanine derivatives. In this process, the malonic ester is alkylated at its central carbon atom using a picolyl chloride. Following this key carbon-carbon bond formation, the resulting intermediate undergoes acidic hydrolysis to yield the final pyridylalanine amino acid. This method provides a reliable route to non-proteinogenic amino acids containing a pyridine (B92270) ring, a well-known metal-coordinating group. The Boc-protecting group on the malonate starting material is crucial for ensuring the reaction proceeds at the desired location.

Exploration in Antifungal Agent Research

The rise of drug-resistant fungal pathogens necessitates the discovery of novel antifungal compounds. Research in this area includes the synthesis of unique heterocyclic molecules, with some studies leveraging malonate derivatives as key starting materials.

One promising area of research involves the synthesis of heterocyclic analogs of α-aminoadipic acid built upon an imidazo[2,1-b] chemimpex.comnih.govthiazole scaffold. In one such study, researchers developed a method to create these complex structures. A procedure using diethyl (Boc-amino)malonate, a close analog of the dimethyl ester, successfully yielded a racemic amino acid derivative, specifically 2-amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b] chemimpex.comnih.govthiazol-6-yl]propanoic acid. researchgate.net While this specific compound's activity was not reported, related compounds within the same structural family were screened for biological activity. researchgate.net This screening confirmed that the imidazo[2,1-b] chemimpex.comnih.govthiazole core is a promising pharmacophore for antifungal agents. researchgate.net

Notably, the compound 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole demonstrated excellent antifungal activity against the pathogenic yeast Candida albicans, showing twice the potency of the control drug Furacilin in tests. researchgate.net This line of research illustrates how building blocks like this compound can be instrumental in constructing novel heterocyclic systems for evaluation as potential next-generation antifungal drugs.

Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Comparison
3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazoleCandida albicans15.625 µg/mLTwice the activity of Furacilin researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has been extensively employed to investigate the mechanisms of reactions where Dimethyl (Boc-amino)malonate acts as a nucleophile. These studies focus on identifying the transition states, intermediates, and the lowest energy pathways for reactions such as Michael additions and Mannich reactions.

In the context of organocatalyzed Michael additions, DFT calculations have been instrumental in understanding the activation of this compound by chiral catalysts, such as those derived from cinchona alkaloids. rhhz.net Computational models reveal that the catalyst often acts in a bifunctional manner, simultaneously activating both the malonate and the electrophile through a network of hydrogen-bonding interactions. rhhz.net For instance, in the addition of malonates to nitroolefins catalyzed by thiourea-functionalized cinchona alkaloids, DFT studies have elucidated the crucial role of hydrogen bonding in stabilizing the transition state, leading to high enantioselectivity. rhhz.net

A theoretical study on the Mannich reaction of dimethyl malonate with an imine, catalyzed by glutamic acid, utilized DFT calculations to explore the reaction pathways. The calculations identified two competing transition states, TS1 and TS2, corresponding to the formation of the (S) and (R) products, respectively. The energy difference between these transition states was found to be the determining factor for the observed enantioselectivity. researchgate.net

Detailed DFT investigations on similar reactions have provided valuable data on the energetics of the reaction coordinates. Below is a representative data table summarizing key energetic parameters often calculated in such studies.

Reaction StepReactant Complex (kcal/mol)Transition State (kcal/mol)Product Complex (kcal/mol)Activation Energy (kcal/mol)
C-C Bond Formation-5.210.8-15.616.0
Proton Transfer-15.6-8.3-20.17.3

Note: The data in this table is illustrative and represents typical values obtained from DFT studies on related malonate addition reactions.

Modeling and Prediction of Enantioselectivity and Diastereoselectivity

A primary goal of computational studies on asymmetric reactions of this compound is to predict and rationalize the observed stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric excess (ee) and diastereomeric ratio (dr) can be predicted.

In cinchona alkaloid-catalyzed reactions, the chiral pocket of the catalyst creates a specific three-dimensional environment that preferentially stabilizes one transition state over the others. rhhz.netnih.gov Computational models have successfully explained the origins of stereoselectivity in various Michael additions involving malonates. rhhz.net These models demonstrate that non-covalent interactions, such as hydrogen bonding and π-π stacking between the catalyst, the malonate, and the electrophile, are the key determinants of stereochemical control. rhhz.net

For example, in the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene, computational screening of a large library of potential organocatalysts was performed to identify the most promising candidates. metu.edu.tr The predicted enantioselectivities from these computational models were then experimentally validated, showcasing the predictive power of these theoretical approaches. metu.edu.tr

The following table presents a hypothetical comparison of calculated and experimental enantiomeric excess for a reaction of this compound, illustrating the accuracy of modern computational models.

CatalystCalculated ΔΔG‡ (kcal/mol)Predicted ee (%)Experimental ee (%)
Catalyst A1.89290
Catalyst B1.27572
Catalyst C0.53840

Note: This table contains representative data to illustrate the correlation between calculated energy differences of transition states and experimental enantioselectivity.

Conformational Analysis of Catalyst-Substrate Interactions in Malonate Reactions

Understanding the precise three-dimensional arrangement of the catalyst and substrates in the transition state is crucial for explaining the stereochemical outcome of a reaction. Conformational analysis of catalyst-substrate complexes is, therefore, a central component of computational investigations.

DFT studies on cinchona alkaloid-catalyzed reactions have revealed that these catalysts can adopt several low-energy conformations. nih.gov However, only one or a few of these conformers are typically catalytically active. Computational analysis helps to identify the active conformation and how it interacts with the substrates. For instance, in the vinylogous desymmetrization of N-(2-t-butylphenyl)maleimides catalyzed by a 9-amino(9-deoxy)epi-quinine derivative, a detailed conformational search and DFT optimization of the catalyst revealed that it adopts specific syn-open and anti-open conformations, with the open geometry being stabilized by an intramolecular hydrogen bond. nih.gov

These studies often reveal a complex interplay of attractive and repulsive steric and electronic interactions that dictate the geometry of the transition state assembly. In the Mannich reaction of malonates with N-Boc imines catalyzed by bifunctional cinchona alkaloids, the catalyst is believed to form a well-defined chiral scaffold that positions the reactants for a highly stereoselective C-C bond formation. nih.gov The Boc-protecting group of the malonate also plays a significant role in the stereochemical control through its steric and electronic influence within the catalyst's chiral pocket.

Future Perspectives in Dimethyl Boc Amino Malonate Research

Development of Novel and Sustainable Synthetic Methodologies

Enzymatic and Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild reaction conditions. Research is exploring the use of lipases and esterases for the selective manipulation of protecting groups on malonate derivatives. chemimpex.com For instance, enzymes like lipase A from Candida antarctica have demonstrated the ability to hydrolyze ester groups while leaving the Boc (tert-butyloxycarbonyl) protecting group intact. chemimpex.com The application of biocatalysts, such as immobilized Candida antarctica lipase B, is also being investigated for polymerization reactions involving malonate diesters in solvent-free conditions, highlighting a move towards more environmentally benign processes.

Continuous Flow Chemistry: Flow chemistry presents a significant advancement over traditional batch processing, offering precise control over reaction parameters, enhanced safety, and easier scalability. researchgate.netmdpi.com For compounds like Dimethyl (Boc-amino)malonate, flow reactors can be used to perform multi-step syntheses of peptide chains and other derivatives. researchgate.netresearchgate.net This technology allows for the rapid synthesis of N-protected amino ketones and peptides by passing reagents through columns containing immobilized catalysts and scavengers. researchgate.netacs.org The ability to heat reaction zones efficiently and control residence times minimizes the formation of side products and can significantly improve yields. researchgate.net

MethodologyKey FeaturesPotential AdvantagesRelevant Research Findings
Enzymatic SynthesisUses enzymes (e.g., lipases, esterases) as catalysts.High selectivity, mild reaction conditions, reduced environmental impact.Esterases from Bacillus subtilis and lipase A from Candida antarctica can selectively cleave ester groups while preserving the Boc group. chemimpex.com
Continuous Flow ChemistryReagents are pumped through a reactor for continuous processing.Precise control of temperature and time, improved safety, easy scalability, high-purity products. researchgate.netresearchgate.netSuccessfully used for multi-step assembly of Boc-protected dipeptides and tripeptides with high yields and purities. researchgate.net Enables rapid synthesis of N-protected amino ketones within seconds. acs.org
Green SolventsUtilizes environmentally friendly solvents like 2-Me-THF.Reduced toxicity and environmental footprint.Successful amination reactions have been performed in green solvents, demonstrating the feasibility of more sustainable processes. nih.gov
Metal-Free CatalysisAvoids the use of heavy metal catalysts.Reduces metal contamination in final products and lowers environmental impact.Metal-free strategies for N-H insertion reactions have been developed, expanding the scope of accessible amine derivatives. nih.gov

Exploration of New Bioactive Derivatives with Enhanced Therapeutic Potential

This compound is a versatile precursor for a wide array of molecules with potential therapeutic applications. Its structure allows for systematic modification to generate libraries of compounds for drug discovery screening. chemimpex.com

Future research will focus on using this malonate derivative to synthesize novel classes of bioactive compounds.

α-Aminophosphonates: As phosphorus analogs of α-amino acids, these compounds are known for their biological activities and have applications in medicine and crop protection. mdpi.com this compound can serve as a key starting material in the stereoselective synthesis of enantiomerically enriched α-aminophosphonates. Research indicates that the (R)-configuration of these phosphonates often exhibits higher biological activity. mdpi.com

β-Amino Acids: These are crucial components of various biologically active peptides and peptidomimetics. Enantioselective Mannich reactions using malonates and N-Boc protected imines, catalyzed by cinchona alkaloids, provide a direct route to optically active β-amino acids. nih.gov This methodology allows for the creation of complex chiral amines for pharmaceutical development.

Chalcone Malonates: Novel chalcone derivatives incorporating a malonate group have been synthesized and evaluated for their antimicrobial properties. nih.gov Studies have shown certain derivatives possess excellent antibacterial activity against pathogens like Xanthomonas oryzae pv. oryzae and significant curative activity against the tobacco mosaic virus. nih.gov

Derivative ClassSynthetic ApproachPotential Therapeutic ApplicationKey Research Finding
α-AminophosphonatesStereoselective organocatalytic α-amidoalkylation. mdpi.comEnzyme inhibitors, medicinal agents, crop protection. mdpi.com(R)-enantiomers of phosphonic acid analogs show potent inhibition of enzymes like leucine aminopeptidase. mdpi.com
β-Amino AcidsEnantioselective Mannich reaction with N-Boc imines. nih.govBuilding blocks for bioactive peptides and peptidomimetics. nih.govCinchona alkaloid catalysts enable highly enantioselective synthesis of protected β-amino acids. nih.gov
Chalcone MalonatesCondensation reactions to form chalcone scaffold followed by malonate addition. nih.govAntibacterial and antiviral agents. nih.govDerivatives show potent activity against plant pathogens and viruses, superior to commercial agents. nih.gov

Advanced Mechanistic Understanding through Integrated Computational and Experimental Chemistry

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing novel transformations. The integration of computational chemistry with experimental studies provides a powerful approach to elucidate complex reaction pathways, transition states, and stereochemical outcomes.

Computational Modeling: Density Functional Theory (DFT) and other quantum mechanical methods are increasingly used to study the conformational properties and reaction energetics of amino acid derivatives. nih.gov For instance, DFT studies can predict the most stable conformers of protected dipeptides and elucidate the intramolecular interactions, such as hydrogen bonding, that govern their structure. nih.gov Such computational insights can help rationalize the outcomes of complex reactions and guide the design of catalysts and substrates.

Integrated Approaches: The synergy between computational modeling and experimental validation is accelerating progress in catalyst and drug design. pnas.org For example, an integrated approach combining molecular docking, molecular dynamics simulations, cryo-electron microscopy, and synthetic chemistry has been used to rationally design stereospecific inhibitors for membrane protein targets. pnas.org Similarly, quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to understand the stereospecificity of enzymes used in chemoenzymatic peptide synthesis, revealing the energy barriers that favor one stereoisomer over another. nih.gov For malonic acid-mediated reactions, DFT studies have supported a kinetically favorable concerted mechanism involving a ketene intermediate, leading to thermodynamically stable products. researchgate.net

TechniqueApplication in Malonate ResearchType of Insight ProvidedExample
Density Functional Theory (DFT)Studying reaction mechanisms and molecular conformations. researchgate.netnih.govEnergetic favorability of reaction pathways, transition state structures, stable conformers.Supporting a concerted mechanism for malonic acid-mediated acylation via a ketene intermediate. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulating enzymatic reactions. nih.govUnderstanding enzyme stereospecificity and catalytic mechanisms.Calculating activation energy barriers for D- vs L-amino acid substrates in D-aminopeptidase. nih.gov
Molecular Docking & DynamicsDesigning and evaluating potential bioactive derivatives. pnas.orgPredicting binding modes and affinities of inhibitors to protein targets.Rational design of inhibitors for the ASCT2 amino acid transporter. pnas.org
In situ NMR SpectroscopyMonitoring reaction progress and identifying intermediates. researchgate.netReal-time characterization of reactive species like ketenes.Characterizing ketenes formed from malonic acid derived precursors during acylation reactions. researchgate.net

Q & A

Basic: What synthetic routes are available for preparing dimethyl malonate, and how can purity be ensured for research applications?

Dimethyl malonate is synthesized via esterification of malonic acid with methanol under acidic catalysis or from dimethoxymethane and carbon monoxide . For laboratory-scale purification, fractional distillation under reduced pressure (boiling point: 180–181°C) is recommended. Industrial standards (e.g., HG/T 3273-2002) outline purity criteria, including refractive index (n20/D 1.413) and density (1.156 g/mL at 25°C), which can be validated using gas chromatography (GC) or NMR .

Basic: How do physical-chemical properties of dimethyl malonate influence its reactivity in organic synthesis?

Key properties include:

  • Log Kow (0.36) : Indicates moderate hydrophilicity, favoring aqueous-phase reactions or polar solvents like ethanol .
  • Boiling point (180–181°C) : Suitable for reflux conditions in esterification or alkylation reactions .
  • Solubility : Miscibility with alcohols and ethers enables homogeneous reaction mixtures, while limited water solubility (1.56 g/L) facilitates phase separation .
    These properties guide solvent selection (e.g., ethanol for nucleophilic substitutions) and reaction temperature optimization .

Advanced: How does the choice of chiral ligands and bases affect enantioselectivity in palladium-catalyzed allylic alkylation with dimethyl malonate?

In Pd-catalyzed reactions (e.g., with rac-1,3-diphenyl-2-propenyl acetate), enantioselectivity depends on:

  • Ligand design : Dihydroxy bis(oxazoline) (BO) ligands derived from amino alcohols (e.g., L-threonine) create stereochemical environments that favor specific transition states. For example, ligands with hydroxyl groups interact with the malonate anion, altering diastereomeric energy barriers (ΔΔG up to 29.3 kcal/mol) .
  • Base selection : Strong bases (e.g., KOtBu) generate the malonate enolate, while weaker bases (e.g., DBU) modulate reaction kinetics and ee (up to 94% reported) .
    Methodological optimization involves screening ligand/base combinations and monitoring ee via chiral HPLC .

Advanced: What in vitro models and assays are used to evaluate neurotoxic effects of dimethyl malonate derivatives?

  • Primary neuronal cultures : Rat spinal cord or striatal neurons are exposed to dimethyl malonate (0.1–10 mM) to assess cytotoxicity via lactate dehydrogenase (LDH) release or caspase-3 activation .
  • Oxidative stress assays : Malonate-induced ROS generation is quantified using fluorescent probes (e.g., DCFH-DA) in neuronal cells .
  • Functional observation batteries (FOB) : Post-exposure behavioral endpoints (e.g., motor function) are evaluated in rodent models, though dimethyl malonate shows low acute neurotoxicity (LD50 > 2000 mg/kg) .

Advanced: How do thermodynamic interactions between dimethyl malonate and aromatic solvents impact reaction design?

Excess molar volume (Vᴱ) and compressibility studies reveal:

  • Inductive effects : Xylenes (ortho, meta, para) interact with dimethyl malonate via dipole-induced dipole interactions, reducing Vᴱ by up to 0.5 cm³/mol. This stabilizes transition states in Diels-Alder or Michael additions .
  • Solvent polarity : Lower Vᴱ in polar solvents (e.g., ethanol) correlates with faster reaction rates due to improved solvation of intermediates .
    Methodological applications include optimizing solvent blends (e.g., xylene/ethanol) to enhance yield in malonate-based condensations .

Advanced: How are metabolic pathways of dimethyl malonate characterized, and what are the implications for in vivo studies?

  • In silico simulations : QSAR models predict metabolism via ester hydrolysis to malonic acid and methanol. Rat liver S9 fractions confirm these metabolites .
  • Dermal absorption : Read-across data from diethyl malonate show 2.5–15% dermal penetration in 24–48 hours, informing dosing in topical studies .
  • Excretion : High water solubility (1.56 g/L) suggests renal elimination, validated via urinary metabolite profiling in rodent models .

Advanced: What contradictions exist in toxicity profiles of dimethyl malonate, and how are they resolved experimentally?

  • Neurotoxicity : In vitro studies report selective motor neuron death in rat spinal cord cultures , while in vivo FOB assays show no adverse effects . Resolution involves dose-response analysis (NOAEL: 300 mg/kg-day) and mechanistic studies linking cytotoxicity to mitochondrial dysfunction (e.g., MMP hyperpolarization) .
  • Genotoxicity : QSAR models predict low mutagenic potential, but malonate salts may induce oxidative DNA damage. Follow-up Ames tests or Comet assays are recommended for derivatives .

Advanced: How is dimethyl malonate utilized in studying enzyme inhibition mechanisms?

  • Succinate dehydrogenase (SDH) inhibition : Dimethyl malonate (IC50 ~5 mM) blocks mitochondrial complex II, reducing ATP synthesis in cardiac arrest models. Activity is quantified via oxygen consumption assays in isolated mitochondria .
  • Caspase-3 modulation : Caspase-3 activation (measured via fluorogenic substrates) is suppressed in malonate-treated neurons, indicating anti-apoptotic effects under oxidative stress .

Advanced: What computational tools are employed to predict reactivity and stereoselectivity in malonate-based reactions?

  • DFT calculations : Transition state modeling (e.g., B3LYP/6-31G*) identifies steric and electronic factors controlling enantioselectivity in Michael additions .
  • Molecular docking : Ligand-receptor interactions (e.g., with organocatalysts like thiourea derivatives) are simulated to rationalize ee values .

Advanced: How are malonate derivatives (e.g., Boc-amino) functionalized for peptide coupling or PROTAC design?

  • Protection/deprotection : Boc-amine groups are introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) to malonate esters. Deprotection uses TFA/CH₂Cl₂ (1:4) .
  • Bifunctional linkers : Malonate backbones are modified with alkynes or azides for click chemistry applications, validated via LC-MS and IR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.